molecular formula C26H44N4O14 B1198002 Glucoallosamidin A CAS No. 136236-41-4

Glucoallosamidin A

Cat. No.: B1198002
CAS No.: 136236-41-4
M. Wt: 636.6 g/mol
InChI Key: ZUMIOCAXBMIRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucoallosamidin A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Inhibition of Chitinases

Glucoallosamidin A, a derivative of allosamidin, has been studied for its interaction with chitinases. It is shown to be a potent inhibitor of family 18 chitinases, which are enzymes involved in the breakdown of chitin, a component of the cell walls of fungi and the exoskeletons of insects and other arthropods. This inhibition can have various applications in controlling pests and in medical treatments targeting chitinase-dependent pathogens (Rao et al., 2003).

Structural Biology and Drug Design

The study of the crystal structures of this compound and its interaction with human macrophage chitinase provides insights into the molecular basis of enzyme inhibition. This knowledge is crucial for the structure-based design of specific allosamidin derivatives, which can be used to develop more effective inhibitors for therapeutic purposes (Rao et al., 2003).

Potential Therapeutic Applications

The inhibition of chitinases by this compound derivatives may be explored for therapeutic applications in diseases where chitinases play a role. For instance, human macrophage chitinases are implicated in various pathological conditions, including asthma, allergies, and some forms of cancer. Therefore, this compound could potentially be utilized in the treatment of these conditions by modulating chitinase activity (Rao et al., 2003).

Research in Enzyme Mechanism

Research on this compound also contributes to the broader understanding of enzyme mechanisms, particularly how enzymes interact with their substrates and inhibitors. This knowledge is essential in biochemistry and can inform research in various fields, including pharmacology, biotechnology, and agriculture (Rao et al., 2003).

Properties

CAS No.

136236-41-4

Molecular Formula

C26H44N4O14

Molecular Weight

636.6 g/mol

IUPAC Name

N-[2-[5-acetamido-6-[[2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(methoxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C26H44N4O14/c1-9(33)27-15-18(36)17(35)13(8-39-5)41-24(15)43-23-12(7-32)40-25(16(20(23)38)28-10(2)34)42-22-11(6-31)21-14(19(22)37)29-26(44-21)30(3)4/h11-25,31-32,35-38H,6-8H2,1-5H3,(H,27,33)(H,28,34)

InChI Key

ZUMIOCAXBMIRDA-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)N=C(O4)N(C)C)CO)CO)COC)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)N=C(O4)N(C)C)CO)CO)COC)O)O

Synonyms

glucoallosamidin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucoallosamidin A
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Glucoallosamidin A
Reactant of Route 3
Glucoallosamidin A
Reactant of Route 4
Glucoallosamidin A
Reactant of Route 5
Glucoallosamidin A
Reactant of Route 6
Glucoallosamidin A

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